molecular formula C27H44O2 B1139323 Alfacalcidol-D6

Alfacalcidol-D6

货号: B1139323
分子量: 406.7 g/mol
InChI 键: OFHCOWSQAMBJIW-VLUFQIGVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

α-骨化醇-D6 的制备涉及多种合成路线和反应条件。一种常用的方法是以维生素 D3 作为原料。该过程包括使用狄尔斯-阿尔德反应去除化学反应后产生的反式异构体杂质。 然后通过制备型高压液相色谱法对产物进行精制和纯化,以获得高纯度的α-骨化醇 。另一种方法涉及通过定向降解制备前α-骨化醇,然后使用高效液相色谱 (HPLC) 进行纯化。 结构通过高分辨率质谱 (HRMS) 和核磁共振 (NMR) 进行鉴定 .

化学反应分析

α-骨化醇-D6 经历各种化学反应,包括氧化、还原和取代。这些反应中常用的试剂和条件包括高锰酸钾等氧化剂和氢化铝锂等还原剂。这些反应形成的主要产物取决于所用条件和试剂。 例如,α-骨化醇-D6 的氧化会导致形成骨化三醇-D6,而还原会导致形成不同的羟基化衍生物 .

科学研究应用

Metabolic Studies

Alfacalcidol-D6 is instrumental in tracing the metabolism of vitamin D compounds in biological systems. The incorporation of deuterium allows researchers to track the compound's fate within the body, providing insights into:

  • Absorption Mechanisms : Studies have shown that alfacalcidol enhances intestinal calcium absorption, which is crucial for maintaining bone density and overall mineral homeostasis .
  • Pharmacokinetics : The stable isotope labeling aids in understanding the pharmacokinetic profile of alfacalcidol, including its bioavailability and metabolic pathways. This is particularly useful in comparative studies with other vitamin D analogs .

Osteoporosis Treatment

Alfacalcidol has been widely used in treating osteoporosis, especially in postmenopausal women. Research indicates that:

  • Bone Mineral Density (BMD) : Alfacalcidol has demonstrated superior efficacy in increasing BMD compared to traditional vitamin D3 at equivalent calcium levels .
  • Mechanism of Action : It operates by stimulating intestinal calcium absorption while also suppressing parathyroid hormone secretion, which plays a crucial role in bone remodeling .

Cardiovascular Health

Recent studies have explored the cardiovascular implications of alfacalcidol usage:

  • Cardiovascular Outcomes : A post-hoc analysis from the Japan Dialysis Active Vitamin D trial indicated that while alfacalcidol did not significantly modify cardiovascular event rates, it showed trends suggesting potential risks associated with vascular calcification among patients with low bone turnover .
  • Calcium Regulation : The compound’s effect on serum calcium and parathyroid hormone levels was monitored, revealing nuanced interactions that could inform treatment protocols for patients undergoing dialysis .

Case Study Overview

Several case studies have highlighted the efficacy of alfacalcidol in various patient populations:

  • Postmenopausal Women : A study involving postmenopausal women demonstrated significant improvements in BMD after treatment with alfacalcidol versus placebo controls .
  • Dialysis Patients : Another study investigated the effects of alfacalcidol on hemodialysis patients, noting improvements in mineral metabolism but cautioning against potential cardiovascular risks associated with its use .

Data Tables

Application AreaKey FindingsReference
Metabolic StudiesEnhanced tracking of vitamin D metabolism
Osteoporosis TreatmentSuperior BMD increase compared to vitamin D3
Cardiovascular HealthNo significant change in cardiovascular events
Clinical OutcomesImproved mineral metabolism in dialysis patients

作用机制

α-骨化醇-D6 的作用机制包括其在肝脏中转化为活性形式骨化三醇-D6。然后,这种活性形式与靶组织(如肠道、骨骼和肾脏)中的维生素 D 受体 (VDR) 结合。 骨化三醇-D6 与 VDR 的结合调节参与钙和磷酸盐稳态的基因表达,从而导致肠道中钙吸收增加、肾脏中钙排泄减少以及骨矿化增强 .

相似化合物的比较

α-骨化醇-D6 与其他维生素 D 类似物(如骨化三醇和多塞钙化醇)相似。由于存在氘原子,它具有独特的性质,这些原子提供了独特的质谱特征。这使得α-骨化醇-D6 在药代动力学研究中特别有用。 与骨化三醇相比,α-骨化醇具有更长的半衰期和对钙代谢的影响更小,使其成为慢性肾衰竭患者的首选药物 .

类似化合物::
  • 骨化三醇 (1,25-二羟基维生素 D3)
  • 多塞钙化醇 (1α-羟基维生素 D2)
  • 帕立骨化醇 (19-去甲-1,25-二羟基维生素 D2)

生物活性

Alfacalcidol-D6, a stable isotope-labeled analog of alfacalcidol (1-hydroxycholecalciferol), is an active form of vitamin D that plays a crucial role in calcium homeostasis and bone metabolism. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Alfacalcidol functions primarily as a prodrug that is converted in the liver to 1,25-dihydroxyvitamin D3, the active form of vitamin D. It binds to the vitamin D receptor (VDR), forming a complex that interacts with retinoid X receptor (RXR) and regulates gene expression involved in calcium and phosphate metabolism. This mechanism supports various physiological functions:

  • Calcium Absorption : Alfacalcidol enhances intestinal absorption of calcium and phosphorus, crucial for maintaining serum calcium levels and promoting bone mineralization .
  • Bone Health : The compound stimulates bone formation and reduces bone resorption, making it beneficial for conditions such as osteoporosis and renal osteodystrophy .
  • Immune Modulation : Alfacalcidol exhibits immunomodulatory effects by influencing the activity of regulatory T cells, which may have implications for autoimmune diseases .

Therapeutic Applications

Alfacalcidol is utilized in various clinical settings:

  • Osteoporosis Treatment : In a study involving men with osteoporosis, alfacalcidol significantly improved bone mineral density (BMD) at both lumbar spine and hip regions compared to standard vitamin D treatment. After two years, lumbar spine BMD increased by 3.2% in the alfacalcidol group versus 0.8% in the control group .
  • Chronic Kidney Disease (CKD) : Alfacalcidol has shown efficacy in managing secondary hyperparathyroidism and improving mineral metabolism in CKD patients. It normalizes serum calcium levels and reduces parathyroid hormone levels more rapidly than conventional vitamin D therapy .
  • Cancer Research : Emerging studies suggest that alfacalcidol may have anticancer properties, particularly in solid tumors such as lung cancer, by promoting differentiation and inhibiting proliferation of cancer cells .

Table 1: Summary of Key Research Findings on this compound

StudyPopulationInterventionKey Findings
Ringe et al. (2012)Men with Osteoporosis1 μg Alfacalcidol + CalciumIncreased lumbar spine BMD by 3.2% vs. 0.8% in control; reduced new fractures significantly .
Chebotareva et al. (2024)CKD RatsAlfacalcidol SupplementationReduced serum creatinine and proteinuria; inhibited TGF-β1/Smad3 signaling pathway .
DrugBank OverviewVarious ConditionsAlfacalcidol AdministrationIncreased calcium absorption within 6 hours; effects peak at 24 hours; rapid normalization of parathyroid hormone levels .

属性

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-7a-methyl-1-[(2R)-7,7,7-trideuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h11-12,18-19,23-26,28-29H,4,6-10,13-17H2,1-3,5H3/b21-11+,22-12-/t19-,23-,24-,25+,26+,27-/m1/s1/i1D3,2D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHCOWSQAMBJIW-VLUFQIGVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(CCC[C@@H](C)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alfacalcidol-D6
Reactant of Route 2
Alfacalcidol-D6
Reactant of Route 3
Alfacalcidol-D6
Reactant of Route 4
Alfacalcidol-D6
Reactant of Route 5
Alfacalcidol-D6
Reactant of Route 6
Alfacalcidol-D6

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。